

spectroscopic analysis (NMR, IR, Mass Spec) of 4-(2-Pyrimidinyloxy)aniline

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Compound of Interest

Compound Name: 4-(2-Pyrimidinyloxy)aniline

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Spectroscopic Profile of 4-(2-Pyrimidinyloxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **4-(2-Pyrimidinyloxy)aniline**, a versatile building block in the synthesis of bioactive molecules. The document details predicted spectroscopic data based on the analysis of its structural analogues, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for the structural elucidation of novel organic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **4-(2-Pyrimidinyloxy)aniline** (CAS: 105130-26-5, Formula: $C_{10}H_9N_3O$, Molecular Weight: 187.20 g/mol). These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted 1H NMR Data

Solvent: $CDCl_3$, Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.50	Doublet	2H	H-4', H-6' (Pyrimidine ring)
~7.10	Doublet	2H	H-2, H-6 (Aniline ring)
~6.95	Doublet	2H	H-3, H-5 (Aniline ring)
~6.80	Triplet	1H	H-5' (Pyrimidine ring)
~3.80	Broad Singlet	2H	-NH ₂

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

Chemical Shift (δ , ppm)	Assignment
~165.0	C-2' (Pyrimidine ring, O-C=N)
~158.0	C-4', C-6' (Pyrimidine ring)
~145.0	C-4 (Aniline ring, C-O)
~142.0	C-1 (Aniline ring, C-NH ₂)
~122.0	C-2, C-6 (Aniline ring)
~115.0	C-3, C-5 (Aniline ring)
~110.0	C-5' (Pyrimidine ring)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
1620 - 1580	Strong	C=N stretch (Pyrimidine ring), N-H bend
1500 - 1400	Strong	Aromatic C=C stretch
1250 - 1200	Strong	Aryl-O stretch (asymmetric)
1100 - 1000	Medium	Aryl-O stretch (symmetric)
850 - 800	Strong	C-H out-of-plane bend (p-disubstituted benzene)

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z Ratio	Relative Intensity	Assignment
187	High	[M] ⁺ (Molecular Ion)
108	Medium	[H ₂ N-C ₆ H ₄ -O] ⁺
92	Medium	[C ₆ H ₄ NH ₂] ⁺
79	High	[C ₅ H ₃ N ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **4-(2-Pyrimidinyloxy)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(2-Pyrimidinyloxy)aniline** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at a probe temperature of 298 K.
 - Set the spectral width to cover a range of -2 to 12 ppm.
 - Use a 30-degree pulse width with a relaxation delay of 1-2 seconds.
 - Accumulate a minimum of 16 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Use a 45-degree pulse width with a relaxation delay of 2-5 seconds.
 - Accumulate a minimum of 1024 scans.
- Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a mixture of approximately 1-2 mg of **4-(2-Pyrimidinyloxy)aniline** with 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

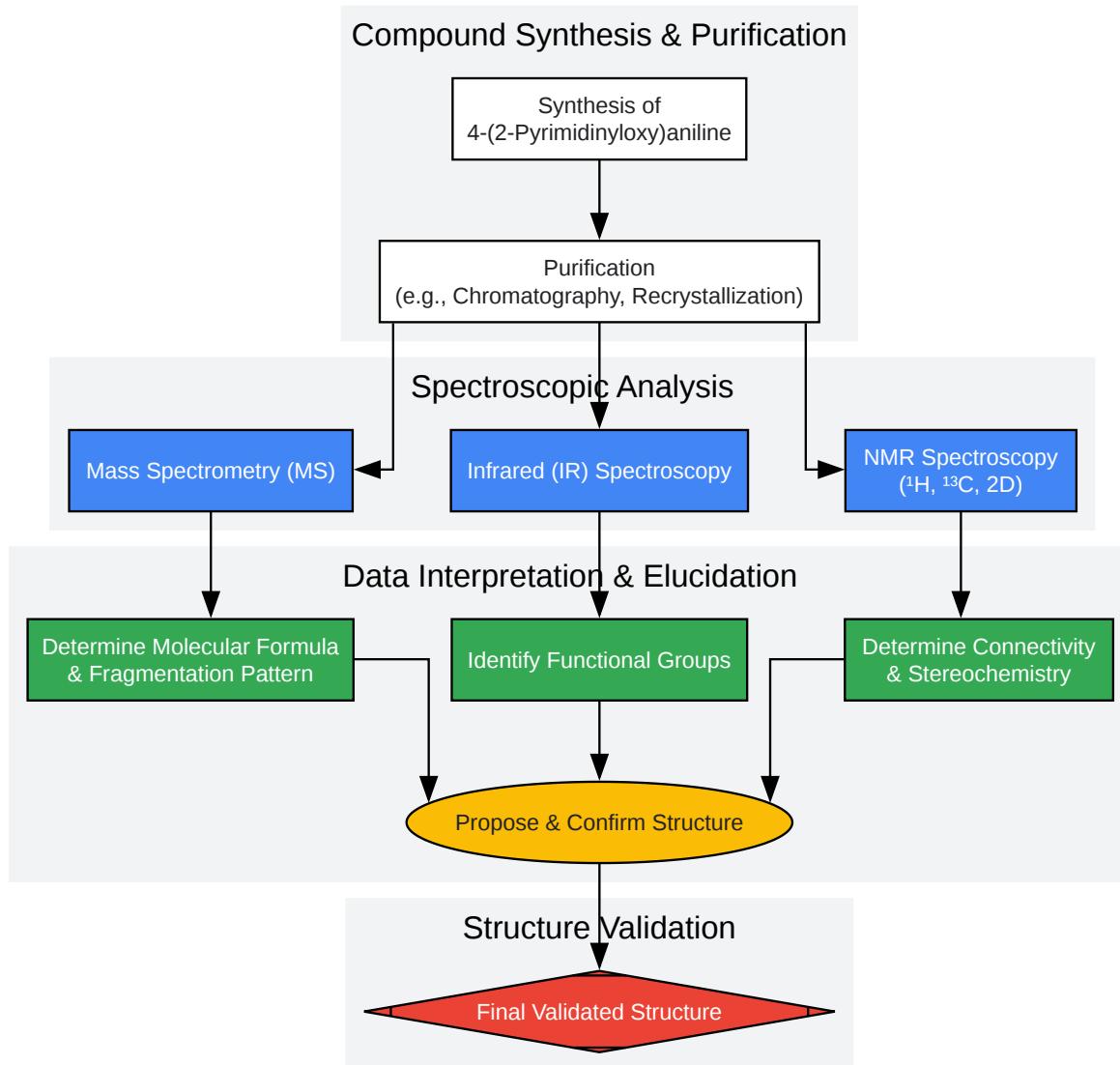
- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction from the sample spectrum. Identify and label the major absorption peaks.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **4-(2-Pyrimidinyloxy)aniline** (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source and a high-resolution mass analyzer (e.g., Time-of-Flight or Quadrupole).
- Data Acquisition:
 - Introduce the sample into the ion source via a direct insertion probe or gas chromatography inlet.
 - Set the electron energy to 70 eV.
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the elemental composition $\text{C}_{10}\text{H}_9\text{N}_3\text{O}$.

Visualization of the Analytical Workflow

The following diagram illustrates a standardized workflow for the spectroscopic analysis and structural elucidation of a novel chemical entity.

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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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